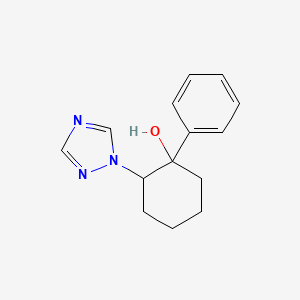
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a phenyl group and a 1H-1,2,4-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
- 4-(1H-1,2,4-Triazol-1-yl)phenol
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexane ring, which provides additional steric bulk and conformational flexibility compared to similar compounds. This structural feature can influence its binding properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
89219-14-7 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17N3O/c18-14(12-6-2-1-3-7-12)9-5-4-8-13(14)17-11-15-10-16-17/h1-3,6-7,10-11,13,18H,4-5,8-9H2 |
InChI Key |
SGPPGCWPYLFOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















